molecular formula C16H14ClNO2 B14505664 4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene CAS No. 63407-55-6

4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene

Cat. No.: B14505664
CAS No.: 63407-55-6
M. Wt: 287.74 g/mol
InChI Key: YRQAJFOHBJISQU-NSCUHMNNSA-N
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Preparation Methods

The synthesis of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trans-4-aminostilbene in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux with an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:

    Resveratrol: A natural phytoalexin known for its biological activities, including antioxidant and anticancer properties.

    4,4’-Dihydroxy-trans-stilbene: Another synthetic analog of resveratrol with similar biological activities.

The uniqueness of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

63407-55-6

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-N-hydroxyacetamide

InChI

InChI=1S/C16H14ClNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+

InChI Key

YRQAJFOHBJISQU-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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